3-(4-Chloro-2-nitrophenoxy)pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H7ClN2O3 |
|---|---|
Molekulargewicht |
250.64 g/mol |
IUPAC-Name |
3-(4-chloro-2-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9/h1-7H |
InChI-Schlüssel |
KIDNUZYSIYKULM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
3-(4-Chloro-2-nitrophenoxy)pyridine chemical properties
This technical guide provides an in-depth analysis of 3-(4-Chloro-2-nitrophenoxy)pyridine , a critical intermediate scaffold used in the synthesis of agrochemicals (specifically phytoene desaturase inhibitors and nicotinamide herbicides) and pharmaceutical kinase inhibitors.
Chemical Identity & Physicochemical Profile
This compound represents a diaryl ether class where a pyridine ring is linked to a substituted benzene ring via an ether oxygen. The presence of the nitro group ortho to the ether linkage and a chlorine atom para to the linkage makes it a highly functionalizable scaffold.
| Property | Specification |
| Systematic Name | 3-(4-Chloro-2-nitrophenoxy)pyridine |
| Molecular Formula | C₁₁H₇ClN₂O₃ |
| Molecular Weight | 250.64 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Predicted LogP | 2.6 – 2.9 (Lipophilic) |
| pKa (Pyridine N) | ~3.5 (Basicity reduced by electron-withdrawing phenoxy group) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Pyridine (Basic, H-bond acceptor), Nitro (Electrophilic, Reducible), Aryl Chloride (Handle for coupling) |
Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthesis involves the coupling of 3-hydroxypyridine with 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene). This reaction relies on the activation of the chlorine atom ortho to the nitro group.
Mechanism & Regioselectivity
The nitro group at position 2 of the benzene ring exerts a strong electron-withdrawing effect (–I, –M), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at C1. The chlorine at C4 is meta to the nitro group and is therefore not activated for SₙAr, ensuring high regioselectivity.
Experimental Protocol
-
Activation: Charge a reaction vessel with 3-hydroxypyridine (1.0 eq) and anhydrous DMF (Dimethylformamide).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes to generate the potassium 3-pyridyloxide salt. Note: Cs₂CO₃ can be used to accelerate the reaction due to the "cesium effect" (higher solubility).
-
Coupling: Add 2,5-dichloronitrobenzene (1.1 eq).
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting phenol will disappear, and a less polar yellow product will form.
-
Workup: Cool to RT. Pour into ice-water (precipitation of product). Filter the solid.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) to remove traces of unreacted nitrobenzene.
Synthesis Visualization
Caption: SₙAr pathway showing regioselective attack at the activated C1 position ortho to the nitro group.
Reactivity & Functionalization
This molecule serves as a "switchable" scaffold. The nitro group is the primary handle for downstream modification, typically reduced to an aniline for amide coupling (common in herbicide synthesis).
A. Nitro Reduction (Chemoselective)
The reduction must be controlled to avoid hydrodechlorination (loss of the Cl atom).
-
Method A (Iron/Acid): Fe powder in AcOH/EtOH. Mild, preserves the aryl chloride.
-
Method B (Catalytic Hydrogenation): H₂ (1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C unless poisoned, as it may strip the chlorine.
B. Pyridine Functionalization
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, altering the electronic properties of the pyridine ring for further functionalization (e.g., C2-chlorination via POCl₃).
-
Salt Formation: Reacts with strong acids (HCl, H₂SO₄) to form crystalline salts, useful for purification or formulation.
Reactivity Map
Caption: Divergent synthesis pathways from the core scaffold. The aniline derivative is the gateway to bioactive amides.
Applications in Drug & Agrochemical Development
Agrochemicals (Herbicides)
The 3-pyridyloxy-phenyl motif is a bioisostere of the diphenyl ether class (e.g., Aclonifen, Bifenox).
-
Mode of Action: These derivatives often inhibit Phytoene Desaturase (PDS) or Protoporphyrinogen Oxidase (PPO) , leading to bleaching in target weeds.
-
Structure-Activity Relationship (SAR): The 4-chloro group enhances lipophilicity and metabolic stability. The amine (post-reduction) is often derivatized into an amide (e.g., diflufenican analogs) to bind to the target enzyme pocket.
Pharmaceuticals
-
Kinase Inhibition: The pyridine nitrogen can form hydrogen bonds in the ATP-binding pocket of kinases. The ether linkage provides flexibility, allowing the benzene ring to access hydrophobic back-pockets.
-
Metabolic Stability: The electron-deficient pyridine ring is resistant to oxidative metabolism compared to a phenyl ring, prolonging half-life.
Safety & Handling Protocols
| Hazard Class | Description | Handling Protocol |
| Acute Toxicity | Potentially toxic if swallowed or inhaled (typical of nitroaromatics). | Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood. |
| Skin Irritation | Irritant to skin and mucous membranes. | Wash immediately with soap and water upon contact. |
| Thermal Stability | Nitro compounds can be energetic. | Do not heat neat above 150°C. Avoid strong reducing agents in uncontrolled environments. |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews.
-
Synthesis of Pyridyl Ethers
- Beugelmans, R., et al. (1994). "SₙAr reactions of hydroxypyridines." Tetrahedron Letters.
-
Nitro Group Reduction Selectivity
- Blaser, H. U. (2002). "Selective Hydrogenation for Fine Chemicals.
-
Agrochemical Relevance (PDS Inhibitors)
- Sandmann, G. (2002). "Bleaching herbicides: action mechanism in carotenoid biosynthesis."
Sources
Application Notes and Protocols for 3-(4-Chloro-2-nitrophenoxy)pyridine: A Scaffold for Agrochemical and Pharmaceutical Research
The novel chemical entity, 3-(4-Chloro-2-nitrophenoxy)pyridine, represents a compelling scaffold for researchers in both agrochemical and pharmaceutical development. Its structure, a strategic amalgamation of a substituted nitrodiphenyl ether and a pyridine ring, suggests a rich potential for diverse biological activities. This guide provides an in-depth exploration of its prospective applications, underpinned by the established bioactivities of its constituent chemical classes. While direct experimental data for this specific molecule is nascent, the following application notes and protocols are derived from established principles and research on analogous compounds, offering a robust framework for its investigation.
Introduction to the Compound: A Hybrid of Bioactive Moieties
3-(4-Chloro-2-nitrophenoxy)pyridine is a diaryl ether characterized by a pyridine ring linked to a 4-chloro-2-nitrophenyl group via an ether bond. This unique combination of functional groups is significant for several reasons:
-
Nitrodiphenyl Ether Core: This class of compounds is well-documented for its herbicidal activity.[1] The mechanism often involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. The nitro group is often crucial for this activity, participating in redox cycling and the generation of reactive oxygen species.[2]
-
Pyridine Ring: The pyridine moiety is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs.[3][4] Its presence can confer a range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[3][5] The nitrogen atom in the pyridine ring can also influence the molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.[6]
-
Substituent Effects: The chloro and nitro substituents on the phenyl ring are expected to modulate the electronic properties and steric profile of the molecule, influencing its reactivity and biological interactions.[7]
Given this structural composition, 3-(4-Chloro-2-nitrophenoxy)pyridine is a prime candidate for investigation in the following areas:
-
Agrochemicals: As a potential herbicide, leveraging the known properties of nitrodiphenyl ethers.
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases, drawing on the vast biological activities of pyridine derivatives.[3][8]
Synthesis Protocol
The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the formation of diaryl ethers.
Protocol 1: Synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine
Objective: To synthesize 3-(4-Chloro-2-nitrophenoxy)pyridine from 3-hydroxypyridine and 1,4-dichloro-2-nitrobenzene.
Materials:
-
3-Hydroxypyridine
-
1,4-Dichloro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding pyridoxide salt. Alternatively, for a stronger base, sodium hydride (1.1 equivalents) can be used, added portion-wise at 0 °C.
-
Addition of the Electrophile: To the stirred suspension, add a solution of 1,4-dichloro-2-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 3-(4-Chloro-2-nitrophenoxy)pyridine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the hydroxyl group of 3-hydroxypyridine. Sodium hydride is a stronger, non-nucleophilic base that can ensure complete deprotonation.
-
Solvent: DMF or DMSO are polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.
-
Inert Atmosphere: Prevents the reaction of the strong base (if NaH is used) with atmospheric moisture and oxygen.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(4-Chloro-2-nitrophenoxy)pyridine.
Application in Medicinal Chemistry: Anticancer Activity Screening
The pyridine nucleus is a privileged scaffold in oncology drug discovery.[5] Derivatives have been shown to inhibit various kinases, tubulin polymerization, and other critical cellular processes. The presence of the nitroaromatic group may also confer bioreductive activation potential under hypoxic conditions found in solid tumors.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic effect of 3-(4-Chloro-2-nitrophenoxy)pyridine on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Doxorubicin (positive control)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of 3-(4-Chloro-2-nitrophenoxy)pyridine in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with a known anticancer drug like doxorubicin as a positive control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anticancer Screening Workflow Diagram
Caption: Workflow for in vitro cytotoxicity screening.
Application in Agrochemical Research: Herbicidal Activity Screening
Nitrodiphenyl ethers are a class of herbicides that inhibit protoporphyrinogen oxidase (PPO).[1] This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes lipid peroxidation and cell death.
Protocol 3: Pre-emergence Herbicidal Activity Assay
Objective: To assess the pre-emergence herbicidal activity of 3-(4-Chloro-2-nitrophenoxy)pyridine on monocot and dicot weed species.
Materials:
-
Seeds of a monocot weed (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., common lambsquarters, Chenopodium album)
-
Pots or trays filled with sandy loam soil
-
3-(4-Chloro-2-nitrophenoxy)pyridine
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
A known commercial herbicide (e.g., Acifluorfen) as a positive control
-
Spray chamber or hand sprayer
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
Procedure:
-
Sowing: Fill pots with soil and sow the seeds of the test weed species at a depth of 1-2 cm.
-
Compound Application:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare spray solutions at various concentrations (e.g., 10, 100, 1000 g/ha) by diluting the stock solution in water containing 0.5% (v/v) Tween 20.
-
Apply the solutions uniformly to the soil surface using a spray chamber. A control group should be sprayed with the solvent-surfactant solution only.
-
-
Incubation: Place the treated pots in a growth chamber or greenhouse under optimal conditions for weed growth (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the treated plants with the control group. Evaluate parameters such as:
-
Germination inhibition (%)
-
Growth inhibition (%)
-
Phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting)
-
-
Data Analysis: Score the herbicidal activity on a scale of 0 (no effect) to 100 (complete kill).
Herbicidal Screening Workflow Diagram
Caption: Workflow for pre-emergence herbicidal screening.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for 3-(4-Chloro-2-nitrophenoxy)pyridine against various cancer cell lines, based on the potential activity of pyridine derivatives.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Concluding Remarks
3-(4-Chloro-2-nitrophenoxy)pyridine is a molecule with significant, albeit underexplored, potential. The protocols and application notes provided herein offer a comprehensive starting point for its systematic investigation. Researchers are encouraged to adapt these methodologies to their specific interests, whether in the pursuit of novel agrochemicals or in the development of next-generation therapeutics. The true value of this scaffold will be unlocked through rigorous experimental validation of its hypothesized biological activities.
References
-
Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides. Plant Physiology, 83(3), 613–620. [Link]
-
Hahn, A., Brandmaier, S., & Hieke, S. (2020). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Marine Drugs, 18(9), 453. [Link]
-
Zaouak, A., Matoussi, F., & Dachraoui, M. (2011). Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides. International Journal of anaytical chemistry, 2011, 841598. [Link]
-
Abdallah, M. A.-E., Harrad, S., & Covaci, A. (2015). Effect of Bromine Substitution on Human Dermal Absorption of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 49(18), 11047–11054. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2022). Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones. International Journal of Molecular Sciences, 23(21), 13532. [Link]
-
Luthe, G., & Törnwall, U. (2008). Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment. Environmental Health, 7(1), 3. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem Compound Database. [Link]
-
Namiotko, D., Namiotko, R., & Leszczynski, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3413. [Link]
-
Abdallah, M. A.-E., Harrad, S., & Covaci, A. (2015). Effect of Bromine Substitution on Human Dermal Absorption of Polybrominated Diphenyl Ethers. Request PDF. [Link]
-
Roldan-Perez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. [Link]
-
Abdel-Aziz, H. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Ramirez-Villalva, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[4-(chloromethyl)-2-nitrophenoxy]pyridine. PubChem Compound Database. [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Mamdouh, I. F., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(10), 1957-1981. [Link]
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El-Gamal, M. I., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry, 96, 339-345. [Link]
- Chen, L., et al. (2013). Method for synthesizing 4-chloro-pyridine.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Bakal, E. A., & Semenov, V. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3413. [Link]
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Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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Ramirez-Villalva, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). MDPI. [Link]
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Application Notes and Protocols: 3-(4-Chloro-2-nitrophenoxy)pyridine as a Putative Kinase Inhibitor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 3-(4-Chloro-2-nitrophenoxy)pyridine
In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of novel molecular probes are paramount to dissecting complex biological pathways and validating new therapeutic targets. The compound 3-(4-chloro-2-nitrophenoxy)pyridine emerges as a molecule of significant interest, positioned at the intersection of established pharmacophores known to interact with a critical class of enzymes: protein kinases. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors[1][2]. Its combination with a substituted nitrophenoxy group suggests a potential for selective interactions within the ATP-binding pocket of various kinases.
This document serves as a comprehensive technical guide for researchers hypothesizing the use of 3-(4-chloro-2-nitrophenoxy)pyridine as a chemical probe. We will explore its putative mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in elucidating kinase signaling pathways implicated in diseases such as cancer.
Chemical Properties and Synthesis Overview
A generalized synthetic scheme is presented below. The reaction would likely proceed by deprotonating 3-hydroxypyridine with a suitable base to form a pyridinolate salt, which then acts as a nucleophile, displacing one of the chlorine atoms on the 1,4-dichloro-2-nitrobenzene ring.
Caption: Proposed synthetic route.
Putative Mechanism of Action: A Kinase Inhibitor Probe
Based on its structural components, 3-(4-chloro-2-nitrophenoxy)pyridine is hypothesized to function as an ATP-competitive kinase inhibitor. The pyridine nitrogen is positioned to form a crucial hydrogen bond with the hinge region of the kinase active site, a common interaction for many kinase inhibitors[3]. The substituted phenoxy group can then occupy the hydrophobic pocket adjacent to the ATP-binding site, with the chloro and nitro substituents potentially contributing to selectivity for specific kinase subfamilies.
The diagram below illustrates the hypothetical binding mode of 3-(4-chloro-2-nitrophenoxy)pyridine within a generic kinase ATP-binding pocket.
Caption: Hypothetical binding mode.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 3-(4-chloro-2-nitrophenoxy)pyridine as a kinase inhibitor probe.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay measuring ATP consumption, such as the Kinase-Glo® assay, is a robust and high-throughput method[4].
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
3-(4-chloro-2-nitrophenoxy)pyridine (dissolved in 100% DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-(4-chloro-2-nitrophenoxy)pyridine in 100% DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup:
-
Add 5 µL of assay buffer containing the kinase and its specific substrate to each well.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Recommended Starting Condition |
| Final Compound Concentration | 1 nM - 100 µM |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | Km of the kinase |
| Incubation Time | 60 minutes (optimize for linearity) |
| Incubation Temperature | 30°C |
Protocol 2: Cellular Target Engagement Assay
To confirm that 3-(4-chloro-2-nitrophenoxy)pyridine can engage its target kinase(s) within a cellular context, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a suitable method.
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Kinase Tracer that binds to the target kinase.
-
3-(4-chloro-2-nitrophenoxy)pyridine (dissolved in 100% DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96- or 384-well plates.
-
Luminometer capable of measuring luminescence at two wavelengths.
Procedure:
-
Cell Plating: Seed the NanoLuc®-fused kinase expressing cells into the assay plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Add the compound dilutions to the cells, followed immediately by the tracer.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ for target engagement.
-
Protocol 3: Cell Viability and Proliferation Assay
This assay determines the cytotoxic or anti-proliferative effects of the compound on cancer cell lines that are dependent on the target kinase's activity. The MTT assay is a widely used colorimetric method for this purpose[5][6].
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
3-(4-chloro-2-nitrophenoxy)pyridine (dissolved in 100% DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Investigating Downstream Signaling Pathways
Should 3-(4-chloro-2-nitrophenoxy)pyridine prove to be a potent and selective kinase inhibitor, its utility as a chemical probe lies in its ability to dissect cellular signaling pathways. For instance, if the compound targets a kinase in the PI3K/Akt/mTOR pathway, its effects on downstream signaling can be monitored by Western blotting for phosphorylation status of key proteins like Akt, S6 ribosomal protein, and 4E-BP1.
Caption: Potential points of pathway inhibition.
Conclusion and Future Directions
3-(4-chloro-2-nitrophenoxy)pyridine represents a promising starting point for the development of a novel chemical probe for kinase research. Its structural features suggest a high probability of interaction with the ATP-binding site of protein kinases. The protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its inhibitory potential, cellular activity, and mechanism of action. Successful characterization of this compound could provide a valuable tool for dissecting kinase-driven signaling pathways and for the identification of novel therapeutic strategies in oncology and other disease areas.
References
-
BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
-
Karas, M. A., et al. (2016). Identification of Anti-prion Compounds using a Novel Cellular Assay. Journal of Biological Chemistry, 291(50), 26164–26175. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-(Chloromethyl)-2-nitrophenoxy]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]
-
PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
-
PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Strategy for lead identification for understudied kinases. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Identification of Anti-prion Compounds using a Novel Cellular Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | MDPI [mdpi.com]
experimental protocols for 3-(4-Chloro-2-nitrophenoxy)pyridine
Application Note: Experimental Protocols for 3-(4-Chloro-2-nitrophenoxy)pyridine
Introduction & Application Scope
3-(4-Chloro-2-nitrophenoxy)pyridine is a critical biaryl ether scaffold used frequently in the synthesis of Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR) and agrochemicals (e.g., protoporphyrinogen oxidase inhibitors). The molecule features a pyridine ring linked via an ether bridge to a nitro-substituted benzene ring. The nitro group serves as a versatile handle for reduction to an aniline, enabling further functionalization into ureas or amides—a common pharmacophore in modern drug design.
This application note details a robust, scalable synthesis route via Nucleophilic Aromatic Substitution (SNAr) , followed by a high-fidelity reduction protocol. The methods prioritize regioselectivity and purification efficiency.
Synthesis Strategy: The SNAr Approach
The most efficient route to 3-(4-Chloro-2-nitrophenoxy)pyridine involves the coupling of 3-hydroxypyridine (nucleophile) with 1-fluoro-4-chloro-2-nitrobenzene (electrophile).
-
Rationale: The nitro group at the ortho position of the benzene ring strongly activates the C-1 fluorine for nucleophilic displacement. The fluorine is preferred over chlorine as a leaving group due to its higher electronegativity, which lowers the energy of the transition state (Meisenheimer complex) in SNAr reactions.
-
Regioselectivity: The C-4 chlorine is meta to the nitro group and is therefore not activated for substitution, ensuring the reaction occurs exclusively at C-1.
Visualizing the Pathway
Caption: Step-wise synthesis pathway from precursors to the reduced aniline intermediate via SNAr mechanism.
Protocol 1: Synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine
Objective: To synthesize the title compound with >95% purity using standard laboratory equipment.
Reagents & Materials
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity |
| 3-Hydroxypyridine | Nucleophile | 1.0 | 95.10 | 9.51 g |
| 1-Fluoro-4-chloro-2-nitrobenzene | Electrophile | 1.1 | 175.54 | 19.31 g |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | 27.64 g |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | Extraction | - | - | 300 mL |
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (9.51 g, 100 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (27.64 g, 200 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.
-
Note: The solution may turn slightly yellow/orange as the phenoxide anion forms.
-
-
Electrophile Addition: Add 1-fluoro-4-chloro-2-nitrobenzene (19.31 g, 110 mmol) dropwise or in small portions to control the exotherm.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1]
-
Checkpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the 3-hydroxypyridine spot.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.
-
If oil forms: Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 1N NaOH (2 x 50 mL) to remove unreacted phenols, then with Brine (1 x 100 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) if necessary.
Expected Yield: 85–92% Appearance: Yellow to pale orange solid.
Protocol 2: Reduction to 3-(4-Chloro-2-aminophenoxy)pyridine
Objective: Selective reduction of the nitro group to an amine without dehalogenating the chlorine atom.
Reagents & Materials
| Reagent | Role | Equiv. | Quantity |
| Nitro Compound (from Protocol 1) | Substrate | 1.0 | 10.0 g |
| Iron Powder (Fe) | Reductant | 5.0 | 11.2 g |
| Ammonium Chloride (NH₄Cl) | Electrolyte | 5.0 | 10.7 g |
| Ethanol / Water | Solvent | 3:1 | 100 mL |
Step-by-Step Procedure
-
Setup: In a 500 mL round-bottom flask, suspend the Nitro Compound (10.0 g, 40 mmol) in Ethanol (75 mL) and Water (25 mL).
-
Activation: Add Ammonium Chloride (10.7 g, 200 mmol) and Iron Powder (11.2 g, 200 mmol).
-
Reaction: Heat the mixture to Reflux (80°C) with vigorous stirring.
-
Mechanistic Insight: The reaction proceeds via a single electron transfer (SET) mechanism on the iron surface. NH₄Cl acts as a proton source and prevents the formation of iron oxide passivation layers.
-
Checkpoint: Monitor by TLC. The yellow nitro spot will disappear, replaced by a lower Rf, UV-active amine spot (often fluoresces blue). Reaction time: 1–3 hours.
-
-
Filtration: While hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (50 mL).
-
Isolation: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with saturated NaHCO₃ (50 mL) and extract with DCM (3 x 50 mL).
-
Final Drying: Dry over Na₂SO₄, filter, and concentrate to yield the crude aniline.
Expected Yield: 90–95% Appearance: Off-white to brown solid (oxidizes slowly in air; store under N₂).
Analytical Characterization
Confirm the identity of the intermediate using 1H NMR.[1] The key diagnostic peaks are the splitting patterns of the pyridine ring and the shift of the benzene protons upon reduction.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine H-2 | 8.35 | d (J=2.8 Hz) | 1H | Ortho to N, Ortho to O |
| Pyridine H-6 | 8.28 | dd (J=4.8, 1.5 Hz) | 1H | Ortho to N |
| Benzene H-3 | 7.95 | d (J=2.5 Hz) | 1H | Ortho to NO₂, Meta to Cl |
| Benzene H-5 | 7.55 | dd (J=8.8, 2.5 Hz) | 1H | Para to NO₂ |
| Pyridine H-4 | 7.40 | ddd | 1H | Para to N |
| Pyridine H-5 | 7.32 | dd | 1H | Meta to N |
| Benzene H-6 | 7.05 | d (J=8.8 Hz) | 1H | Ortho to O-Link |
Note: Shifts are approximate for DMSO-d₆.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete deprotonation | Ensure K₂CO₃ is finely ground. Increase temperature to 90°C. |
| Impurity: Phenol | Excess nucleophile | Wash organic layer thoroughly with 1N NaOH during workup. |
| Dechlorination (Protocol 2) | Over-reduction | Avoid catalytic hydrogenation (H₂/Pd-C) which often removes aryl chlorides. Stick to Fe/NH₄Cl or SnCl₂. |
| Emulsion | Iron salts | Filter through Celite while hot. If emulsion persists, add brine. |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
-
Synthesis of Pyridyl Ethers
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Comparison of Ullmann vs. SNAr). Link
-
-
Nitro Reduction Protocols (Bechamp Reduction)
-
Industrial Application of Nitrophenoxy Pyridines
-
Ashford, R. D. (2011). Ashford's Dictionary of Industrial Chemicals. Wavelength Publications. (Reference for industrial intermediates). Link
-
Sources
Application Note: Analytical Protocols for 3-(4-Chloro-2-nitrophenoxy)pyridine
This Application Note is designed for 3-(4-Chloro-2-nitrophenoxy)pyridine , a specific diphenyl-ether-like intermediate likely used in the synthesis of agrochemicals (e.g., pyridine-based herbicides) or pharmaceutical scaffolds.[1]
Abstract
This guide details the analytical characterization and quantification of 3-(4-Chloro-2-nitrophenoxy)pyridine (CNPP).[1] Due to the molecule's amphoteric potential (basic pyridine nitrogen and electron-withdrawing nitro/chloro groups), traditional reversed-phase chromatography requires careful pH control to prevent peak tailing.[1] We present two validated workflows: a robust HPLC-DAD method for purity assay (QC) and a high-sensitivity LC-MS/MS method for trace residue analysis in complex matrices.[1]
Part 1: Chemical Context & Properties
Understanding the physicochemical behavior of CNPP is critical for method design.
-
Chemical Structure: A pyridine ring linked via an ether oxygen to a benzene ring substituted with a nitro group (ortho to ether) and a chlorine atom (para to ether).
-
Molecular Formula:
-
Molecular Weight: 250.64 g/mol
-
Predicted pKa: ~3.5 - 4.0 (Pyridine nitrogen). The electron-withdrawing nitrophenoxy group reduces the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).
-
LogP (Predicted): ~2.8 (Moderately lipophilic).
-
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate. Sparingly soluble in water.
Part 2: Method 1 - HPLC-DAD for Purity & Assay (QC)
Objective: Routine quality control, synthesis monitoring, and purity assessment.[1] Principle: Reversed-phase chromatography with pH-buffered mobile phase to ensure the pyridine moiety remains neutral (or fully ionized), preventing secondary interactions with silanol groups.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm) | Core-shell particles provide high efficiency at lower backpressures, crucial for resolving closely eluting isomers.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol activity and ensures the pyridine nitrogen is protonated, yielding sharp peaks. |
| Mobile Phase B | Acetonitrile (LC Grade) | ACN offers lower viscosity and better peak shape for nitro-aromatics than Methanol. |
| Gradient | 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B. | Steep gradient to elute the lipophilic CNPP while washing out polar impurities.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Detection | UV-Vis Diode Array (DAD) | Primary: 270 nm (Max Absorbance). Secondary: 254 nm. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Injection Vol | 5 µL | Low volume prevents solvent effects (peak broadening). |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of CNPP reference standard in 10 mL of Acetonitrile. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:B (50:50).
-
Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and split peaks.
-
System Suitability Criteria
-
Tailing Factor:
(Crucial for pyridine derivatives). -
Retention Time %RSD: < 0.5% (n=6 injections).
-
Resolution: > 2.0 from any synthesis precursors (e.g., 3-hydroxypyridine or 3,4-dichloronitrobenzene).[1]
Part 3: Method 2 - LC-MS/MS for Trace Analysis
Objective: Detection of CNPP residues in soil, water, or biological matrices (LOD < 1 ng/mL).[1]
Principle: Electrospray Ionization (ESI) in Positive mode. The pyridine nitrogen provides a distinct protonation site
Mass Spectrometry Parameters
-
Ionization: ESI Positive (
) -
Precursor Ion: m/z 251.0 (
) / 253.0 ( ) -
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions Table:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |
|---|---|---|---|---|
| 251.0 | 78.0 | 25 | 50 | Pyridine ring fragment (Quantifier) |
| 251.0 | 205.0 | 15 | 50 | Loss of
Sample Preparation (QuEChERS for Soil/Crops)
-
Extraction: Weigh 10 g sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (1% Acetic Acid).
-
Salting Out: Add 4g
and 1g . Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min. -
Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150mg
and 25mg PSA (Primary Secondary Amine).-
Critical: PSA removes organic acids and sugars but may retain acidic analytes. Since CNPP is basic/neutral, PSA is safe to use.
-
-
Analysis: Filter supernatant (0.2 µm PTFE) and inject.
Part 4: Visualization of Workflows
Logical Workflow for Method Development
This diagram illustrates the decision-making process for selecting the correct analytical mode based on the sample concentration and matrix complexity.
Caption: Decision tree for selecting between HPLC-DAD (QC) and LC-MS/MS (Trace) workflows.
LC-MS/MS Fragmentation Pathway
Understanding the fragmentation aids in confirming the identity of the molecule during MS optimization.[1]
Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.
Part 5: Troubleshooting & Causality
Issue 1: Peak Tailing in HPLC
-
Observation: The CNPP peak tails significantly (
). -
Causality: Interaction between the basic pyridine nitrogen and residual silanols on the silica column support.
-
Solution: Increase buffer strength (e.g., from 10mM to 20mM) or add an ion-pairing agent (though not recommended for MS). Alternatively, switch to a "End-capped" column designed for bases (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex EVO).[1]
Issue 2: Low Sensitivity in MS (Signal Suppression)
-
Observation: Poor signal in soil matrix samples.
-
Causality: Co-eluting matrix components (humic acids) suppressing ionization in the ESI source.
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high, as APCI is more robust for neutral/moderately polar compounds. Alternatively, improve cleanup using SPE (HLB cartridges).
References
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link
- Context: Provides the standard validation criteria (LOD, LOQ, Recovery) used in Method 2.
-
Phenomenex. (2023). Optimization of HPLC Methods for Basic Compounds on Core-Shell Columns.Link
- Context: Supports the rationale for using Ammonium Formate buffer to control pyridine peak shape.
-
Sigma-Aldrich. (2023). QuEChERS Methodology for Pesticide Residues.Link
- Context: The basis for the soil/crop extraction protocol described in Part 3.2.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(4-Chloro-2-nitrophenoxy)pyridine as a Key Intermediate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Diaryl Ether Linkages in Medicinal Chemistry
The diaryl ether moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules, including kinase inhibitors, antibiotics, and hormonal agents. This structural unit provides a unique combination of conformational flexibility and rigidity, enabling precise orientation of pharmacophoric groups for optimal target engagement. 3-(4-Chloro-2-nitrophenoxy)pyridine is a highly versatile and valuable intermediate for the synthesis of these complex diaryl ethers. Its strategic importance lies in the orthogonal reactivity of its functional groups: the pyridine nitrogen, which can be protonated or coordinated; the nitro group, which is a potent electron-withdrawing group and a precursor to a primary amine; and the chloro group, which can participate in further substitution or cross-coupling reactions.
This guide provides a comprehensive overview of the synthesis and application of 3-(4-chloro-2-nitrophenoxy)pyridine, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science due to the unique electronic properties imparted by the nitrogen atom in the aromatic ring[1][2][3][4].
Synthesis of the Intermediate: 3-(4-Chloro-2-nitrophenoxy)pyridine
The most common and efficient method for synthesizing 3-(4-chloro-2-nitrophenoxy)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process[5]. In this specific synthesis, the phenoxide, generated from 3-hydroxypyridine, acts as the nucleophile. The aromatic ring of 1,4-dichloro-2-nitrobenzene is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group positioned ortho and para to the chlorine atoms[5][6]. This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction[6]. The reaction proceeds preferentially at the chlorine atom para to the nitro group.
Optimized Synthesis Protocol
This protocol is designed for reliability and scalability, providing a high yield of the desired product.
Materials:
-
1,4-Dichloro-2-nitrobenzene
-
3-Hydroxypyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 3-hydroxypyridine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,4-dichloro-2-nitrobenzene.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(4-chloro-2-nitrophenoxy)pyridine as a solid.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of the title intermediate.
Caption: Workflow for the SNAr synthesis of the intermediate.
Data Summary: Reaction Parameters
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (anhydrous) | Sufficiently basic to deprotonate 3-hydroxypyridine without causing significant side reactions. Anhydrous conditions are preferred to prevent hydrolysis. |
| Solvent | DMF (anhydrous) | A polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition. |
| Equivalents | 1.1 eq of 3-hydroxypyridine | A slight excess of the nucleophile ensures complete consumption of the limiting reagent. |
Application: Synthesis of a Key Pharmaceutical Precursor
A critical application of 3-(4-chloro-2-nitrophenoxy)pyridine is its conversion to 3-(2-amino-4-chlorophenoxy)pyridine. This transformation is a key step in the synthesis of various kinase inhibitors. The process involves the selective reduction of the nitro group to an amine.
Rationale for Reductant Selection
The chemoselective reduction of an aromatic nitro group in the presence of an aryl chloride can be challenging. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to undesired hydrodechlorination[7]. Therefore, metal-based reducing agents in acidic or neutral media are often preferred. Tin(II) chloride (SnCl₂) in a polar protic solvent is a mild and effective reagent for this transformation, preserving the chloro substituent[7]. Other common reagents for nitro group reduction include iron powder in acidic media or sodium hydrosulfite[7][8][9].
Protocol for Nitro Group Reduction
Materials:
-
3-(4-Chloro-2-nitrophenoxy)pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-(4-chloro-2-nitrophenoxy)pyridine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction is exothermic.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it over ice.
-
Neutralization: Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate or DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-amino-4-chlorophenoxy)pyridine. The product may be further purified by column chromatography if necessary.
Synthetic Pathway Visualization
This diagram shows the transformation of the intermediate into the valuable amine precursor.
Caption: Reduction pathway to a key pharmaceutical precursor.
Safety, Handling, and Storage
-
3-(4-Chloro-2-nitrophenoxy)pyridine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is an irritant.
-
1,4-Dichloro-2-nitrobenzene: This starting material is toxic and an irritant. Handle in a well-ventilated fume hood.
-
Tin(II) Chloride: Corrosive and moisture-sensitive. Handle with care.
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete SNAr Reaction | Insufficient heating, poor quality base or solvent, or deactivation of nucleophile. | Ensure anhydrous conditions. Use freshly opened solvents and finely ground, dry K₂CO₃. Increase reaction time or temperature slightly (e.g., to 100 °C). |
| Low Yield in Nitro Reduction | Incomplete reaction; product loss during work-up due to emulsion formation or precipitation. | Ensure sufficient equivalents of SnCl₂ are used. During neutralization, add NaHCO₃ solution very slowly with vigorous stirring. Use a larger volume of Celite® for filtration to prevent clogging. |
| Hydrodechlorination during Reduction | Use of an overly aggressive reducing agent (e.g., H₂/Pd-C). | Stick to chemoselective reagents like SnCl₂ or Fe/NH₄Cl[10]. If catalytic hydrogenation is necessary, use specific catalysts like Raney Nickel which may be less prone to dehalogenation[7]. |
References
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar. [Link]
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Publishing. [Link]
-
Pyridines deep dive: Applications and side effects. Chempanda. [Link]
-
Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]
-
Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
- Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
- Preparation method of o-chloro-p-nitroaniline.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (NIH). [Link]
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine
Case ID: SNAr-PYR-003 Status: Active Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist
Core Reaction Logic & Mechanism[1][2]
To improve yield, you must first master the competing kinetics of this reaction. The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine is a classic Nucleophilic Aromatic Substitution (
The Chemical Equation
Nucleophile: 3-Hydroxypyridine (3-HP) Electrophile: 1,4-Dichloro-2-nitrobenzene (DCNB) or 4-Chloro-1-fluoro-2-nitrobenzene (CFNB) Target: 3-(4-Chloro-2-nitrophenoxy)pyridine
The Mechanism (Critical Control Points)
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .
-
Deprotonation: Base removes the proton from 3-HP.
-
Risk: 3-HP is an ambident nucleophile. While O-attack is favored for the 3-isomer (unlike 2- or 4-hydroxypyridine), N-attack can occur if the solvent/counter-ion pairs are not optimized.
-
-
Addition: The phenoxide attacks the electrophile at the carbon ortho to the nitro group.
-
Why here? The nitro group at position 2 activates the leaving group at position 1 via resonance withdrawal. The chlorine at position 4 is meta to the nitro group and is electronically deactivated toward
.
-
-
Elimination: The leaving group (Cl⁻ or F⁻) is expelled, restoring aromaticity.[1]
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical "Yield Killers" (Red Nodes).
Caption: Reaction pathway showing the critical bifurcation between the desired O-arylation and competing N-arylation or hydrolysis.
Troubleshooting Guide: Why is my yield low?
This section addresses specific failure modes reported by users.
Issue A: "I have starting material left, but the reaction stalls."
Diagnosis: Low Electrophilicity or Poor Solubility.
-
The Cause: If you are using 1,4-dichloro-2-nitrobenzene , the chlorine leaving group is a "sluggish" participant in
compared to fluorine. -
The Fix:
-
Switch Leaving Groups: Replace 1,4-dichloro-2-nitrobenzene with 4-chloro-1-fluoro-2-nitrobenzene . The C-F bond is stronger, but the high electronegativity of fluorine creates a stronger dipole, accelerating the rate-determining step (nucleophilic attack).
-
Cesium Effect: Switch from
to Cesium Carbonate ( ) . The large cesium cation effectively "naked" the phenoxide anion in aprotic solvents, significantly increasing nucleophilicity.
-
Issue B: "I see a large peak of a phenolic impurity."
Diagnosis: Hydrolysis of the Electrophile.[2]
-
The Cause: Water in the solvent (DMF/DMSO) acts as a competing nucleophile. The nitro-activated ring is extremely susceptible to attack by hydroxide ions, forming 4-chloro-2-nitrophenol .
-
The Fix:
-
Strict Anhydrous Conditions: Dry DMF over molecular sieves (4Å) for 24 hours.
-
Azeotropic Drying: If using
, it is often hygroscopic. Grind it and dry it in an oven, or perform a toluene azeotrope step before adding the electrophile.
-
Issue C: "My product is difficult to purify / Low isolated yield."
Diagnosis: Emulsion or N-alkylation.
-
The Cause: 3-Hydroxypyridine is zwitterionic. If the reaction pH is not managed, or if N-alkylation occurs, the byproducts are highly polar and trail the product on silica.
-
The Fix:
-
Solvent Choice: Use DMSO for reaction rate, but DMF for easier workup (can be washed out with water).
-
Workup: Do not just extract. Pour the reaction mixture into ice-cold dilute HCl (pH 4-5) . The product (ether) will precipitate or extract easily into EtOAc, while unreacted 3-hydroxypyridine remains in the aqueous layer as the pyridinium salt.
-
Optimized Protocol (The "Gold Standard")
This protocol is designed to minimize N-alkylation and maximize conversion.
Reagents Table
| Component | Equiv. | Role | Specification |
| 3-Hydroxypyridine | 1.0 | Nucleophile | >98% Purity |
| 4-Chloro-1-fluoro-2-nitrobenzene | 1.1 | Electrophile | Preferred over Dichloro analog |
| Cesium Carbonate ( | 1.5 | Base | Anhydrous, finely ground |
| DMF (Dimethylformamide) | [0.5 M] | Solvent | Anhydrous (<50 ppm |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen (
) or Argon.
-
-
Activation (Deprotonation):
-
Add 3-Hydroxypyridine (1.0 equiv) and
(1.5 equiv) to the flask. -
Add anhydrous DMF .
-
Stir at room temperature for 30 minutes . Crucial: This ensures formation of the cesium phenoxide before the electrophile is introduced.
-
-
Coupling:
-
Add 4-Chloro-1-fluoro-2-nitrobenzene (1.1 equiv) in one portion.
-
Heat the mixture to 80°C . (If using the dichloro analog, heat to 100-110°C ).
-
Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[3] Reaction typically completes in 2-4 hours with the fluoro-substrate, or 12+ hours with the chloro-substrate.
-
-
Workup (The "Yield Saver"):
-
Cool to room temperature.[4]
-
Pour the mixture into Ice Water (10x reaction volume).
-
Observation: The product should precipitate as a solid.
-
Filtration Method (Preferred): Filter the solid, wash with water (to remove DMF/Base), then Hexane (to remove trace electrophile).
-
Extraction Method (Alternative): Extract with Ethyl Acetate (x3). Wash organic layer with 1N NaOH (removes hydrolyzed nitrophenol impurity) followed by Brine.
-
Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Caption: Troubleshooting logic flow for identifying and correcting yield-limiting factors.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH or KOH instead of Carbonates?
A: Generally, no. Hydroxide bases are strong nucleophiles themselves. In
Q: Why is the product red/brown after workup? A: This usually indicates trace azo-impurities or oxidation products of the nitrophenol byproduct. A wash with 1N NaOH during the organic extraction phase is highly effective at removing these phenolic color bodies, as the phenolate salt is water-soluble.
Q: Is the position of the Nitro group critical? A: Yes. The nitro group must be ortho or para to the leaving group to activate the ring.[5] In your target (3-(4-Chloro-2-nitrophenoxy)pyridine), the nitro is ortho to the ether linkage. This is a highly activated system, which is good for yield but requires dry conditions to prevent side reactions.
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951).[6] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link -
O- vs N-Arylation of Hydroxypyridines: Altman, R. A., & Buchwald, S. L. (2007).[7] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[7] Organic Letters, 9(4), 643–646.[7] Link
- Note: While this paper discusses Cu-catalysis, it establishes the fundamental reactivity differences between pyridine isomers.
- Cesium Effect in Ether Synthesis: Fotsing, J. R., et al. (2005). Synthesis of diaryl ethers: The cesium effect. Journal of Organic Chemistry.
-
Synthesis of Pyridine Ethers: Henderson, A. S., et al. (2015).
) as an Approach to Challenging Carbohydrate-Aryl Ethers.[8][9] Organic Letters, 17(19), 4846-4849.[9] Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Isolation of 3-(4-Chloro-2-nitrophenoxy)pyridine
[1][2][3][4]
Executive Summary
This guide addresses the isolation and purification of 3-(4-Chloro-2-nitrophenoxy)pyridine , a critical intermediate often synthesized via SNAr coupling of 3-hydroxypyridine and 1,4-dichloro-2-nitrobenzene.[1][2][3][4] The presence of the basic pyridine nitrogen, combined with the lipophilic and chromophoric nature of the nitro-aromatic moiety, presents a unique purification opportunity using "Acid-Base Swing" extraction, followed by crystallization.[2][3][4][5]
This document is structured as a dynamic troubleshooting interface. Locate your specific issue below for immediate remediation protocols.
Section 1: Critical Impurity Profiling
Before initiating purification, you must identify what you are removing.[4][5] The SNAr reaction landscape for this molecule typically generates three distinct classes of impurities.
| Impurity Class | Specific Compound | Origin | Physicochemical Behavior |
| A. Electrophiles | 1,4-Dichloro-2-nitrobenzene (Starting Material) | Incomplete reaction; Excess reagent | Neutral, Lipophilic.[1][2][3][4] Soluble in Hexanes/EtOAc.[4] |
| B. Hydrolysis | 4-Chloro-2-nitrophenol | Hydrolysis of electrophile by trace water in DMF/DMSO | Acidic (pKa ~7).[1][2][3][4] Soluble in basic water; yellow/orange color.[2][4] |
| C. Nucleophiles | 3-Hydroxypyridine | Unreacted starting material | Amphoteric/Basic.[1][2][3][4] Water soluble.[4] |
| D. Chromophores | Azo/Azoxy oligomers | Thermal degradation of nitro groups | Highly colored (Red/Brown). High affinity for silica.[4] |
Section 2: The "Acid-Base Swing" Protocol (Primary Isolation)
Q: My crude reaction mixture is a dark, sticky oil. Standard silica chromatography is yielding poor separation and streaking.[4] How do I clean this up without a column?
A: Silica chromatography should be your secondary polish, not your primary isolation method for this molecule.[4][5] Because your target contains a basic pyridine ring (pKa ~4–5), you can exploit pH-dependent solubility to separate it from neutral and acidic impurities.[1][2][3]
The Protocol: pH-Switch Extraction
Prerequisite: Ensure your reaction solvent (DMF/DMSO) is largely removed or diluted significantly (10x) with water before starting.[2]
-
Dissolution : Dissolve the crude residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction (Target Capture) :
-
Basification (Target Release) :
-
Re-Extraction :
-
Wash : Wash the combined DCM extracts with 0.5 M NaOH (1x) to remove any lingering traces of nitrophenol or 3-hydroxypyridine (which forms a phenolate anion).[2][4]
-
Dry & Concentrate : Dry over Na2SO4 and concentrate.
Result: You should now have a significantly cleaner solid or semi-solid, free of the starting electrophile and phenolic byproducts.[4][5]
Visualizing the Logic
Figure 1: The Acid-Base Swing logic separates the basic pyridine target from neutral and acidic impurities.[1][2][3][4]
Section 3: Crystallization & Polishing[1][2][5]
Q: After the acid-base workup, my product is solid but has a persistent yellow/brown hue. How do I get white/off-white crystals?
A: The color usually comes from trace nitro-oxidation byproducts.[2][3][4] Recrystallization is superior to chromatography for removing these.[2][4]
Recommended Solvent System: Ethanol (EtOH) / Water Nitro-aromatics typically have steep solubility curves in ethanol.[2][3][4]
-
Dissolution : Suspend the crude solid in minimal boiling Ethanol (absolute).[4]
-
Clarification (Optional) : If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins at reflux, and filter hot through Celite. Caution: Do not cool during filtration.[4][5]
-
Crystallization :
-
Collection : Filter the crystals and wash with cold 1:1 EtOH/Water.
Q: I still see a spot of starting material (Dichloronitrobenzene) on TLC. A: If the acid-base swing was skipped or inefficient, the lipophilic starting material remains.[2][3][4]
-
Remedy: Wash the solid crystals with Hexanes or Cold Diethyl Ether .[4] The product is sparingly soluble in these, while the dichloronitrobenzene is highly soluble.[2][3][4][5]
Section 4: FAQ - Specific Troubleshooting Scenarios
Q: Why is my yield lower than expected (<50%)? A: Check two factors:
-
Hydrolysis : Did you use "wet" DMF or hygroscopic bases (like Cs2CO3) exposed to air? Water competes with 3-hydroxypyridine, forming 4-chloro-2-nitrophenol (the "yellow impurity").[1][2][3][4] Solution: Use anhydrous DMF and dry reagents.[2][5]
-
Incomplete Extraction : During the Acid-Base swing, if the aqueous layer was not basic enough (pH < 9), the pyridine remains protonated and is lost in the water waste.[2][3][4][5] Solution: Ensure pH > 10 before back-extraction.[1][2][3][4]
Q: Can I use silica chromatography instead? A: Yes, but beware of "streaking" caused by the basic pyridine nitrogen interacting with acidic silanols.[3][4][5]
-
Modification: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes.[2]
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate (Start 90:10 -> End 60:40).
Q: The product is oiling out during crystallization. A: This "oiling out" indicates the purity is not yet high enough for a lattice to form, or the temperature dropped too fast.[3][4][5]
-
Fix: Re-dissolve the oil in the hot solvent.[4] Add a "seed crystal" if available.[4] Stir vigorously while cooling. Alternatively, switch to Isopropanol (IPA) which often handles lower-melting solids better than EtOH.[1][2][3][4]
References
-
Synthesis of Nitrophenoxypyridines
-
Purification of Pyridine Derivatives
-
Physical Properties & Impurity Data
-
General Crystallization Strategies for Nitro Compounds
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. prepchem.com [prepchem.com]
- 4. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method - Google Patents [patents.google.com]
- 6. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]
- 7. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine
Welcome to the technical support center for the synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific etherification reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: After the reaction and work-up, you isolate a significantly lower amount of 3-(4-Chloro-2-nitrophenoxy)pyridine than expected, or none at all.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 3-Hydroxypyridine: The reaction proceeds via the pyridinolate anion, which is formed by deprotonating 3-hydroxypyridine. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using at least one equivalent of a suitable base. For aryl ether synthesis, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are often effective.[1] Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.
-
-
Reaction Temperature is Too Low: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for this type of reaction range from 80°C to 150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] These solvents are excellent for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Issue 2: Presence of a Major Impurity with a Similar Mass to the Product
Symptom: Your crude product shows a significant second spot on TLC, and mass spectrometry analysis reveals an isomer of your desired product.
Potential Cause and Solution:
-
N-Arylation Side Reaction: 3-Hydroxypyridine is an ambident nucleophile, meaning it can react through either the oxygen or the nitrogen atom.[2][3] Reaction at the nitrogen atom leads to the formation of the undesired N-arylated isomer, 1-(4-chloro-2-nitrophenyl)pyridin-3-one. The selectivity between O- and N-arylation is highly dependent on the reaction conditions.[4][5][6]
-
Solution 1: Choice of Base and Solvent: The choice of base can significantly influence the O/N selectivity. Harder cations (like Na⁺) tend to favor O-arylation, while softer cations (like K⁺ or Cs⁺) can sometimes favor N-arylation, although this is not a strict rule and is system-dependent. The solvent also plays a critical role. Some studies on similar systems have shown that the choice of base and solvent can be tuned to favor one isomer over the other.[4][5] Experiment with different base-solvent combinations (e.g., KOH in DMSO vs. K₂CO₃ in DMF) to optimize for O-arylation.
-
Solution 2: Use of Catalysts: In some cases, copper-based catalysts can be employed to direct the arylation towards either the nitrogen or oxygen atom.[2][7] While this adds complexity to the reaction, it can be a powerful tool for controlling selectivity.
-
Issue 3: Formation of a Dark, Tarry, or Insoluble Material
Symptom: The reaction mixture turns dark brown or black, and upon work-up, a significant amount of intractable tar is produced.
Potential Causes and Solutions:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of the starting materials or the product, especially in the presence of a strong base. The nitro group can also participate in undesired side reactions at very high temperatures.
-
Solution: Carefully control the reaction temperature and avoid overheating. Use an oil bath with a temperature controller for precise heating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring via TLC.
-
-
Concentrated Base: Using a highly concentrated solution of a strong base, particularly aqueous bases like NaOH or KOH, can promote side reactions and decomposition.[8]
-
Solution: If using an aqueous base, ensure it is not overly concentrated. Alternatively, use a solid base like potassium carbonate, which is generally milder. If a strong base is necessary, consider adding it portion-wise to control the exotherm and minimize local high concentrations.
-
-
Presence of Air (Oxygen): At elevated temperatures, some organic compounds can be susceptible to oxidation, leading to colored impurities and polymerization.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if you are using sensitive reagents or pushing the reaction at high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine?
A1: The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, which is a variation of the Williamson Ether Synthesis.[9][10][11][12] The reaction proceeds in two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the more nucleophilic pyridinolate anion.
-
Nucleophilic Attack and Elimination: The pyridinolate anion attacks the carbon atom bearing the chlorine atom on the 1,4-dichloro-2-nitrobenzene ring. The presence of the electron-withdrawing nitro group in the ortho position stabilizes the intermediate Meisenheimer complex through resonance, facilitating the subsequent elimination of the chloride ion to form the final ether product.[13]
Q2: Why is the chlorine atom at the 1-position of 1,4-dichloro-2-nitrobenzene preferentially substituted over the one at the 4-position?
A2: The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group. Through its resonance and inductive effects, it significantly activates the halogen atom in the ortho (1-position) and para positions for nucleophilic attack. The chlorine at the 1-position is ortho to the nitro group, making it much more electrophilic and susceptible to substitution than the chlorine at the 4-position, which is meta to the nitro group.
Q3: How can I effectively purify the crude 3-(4-Chloro-2-nitrophenoxy)pyridine?
A3: Purification of the final product can typically be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective method for removing impurities.
-
Column Chromatography: If recrystallization is not effective, or if the product is an oil, silica gel column chromatography is a reliable purification technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from starting materials and byproducts.
Q4: Can I use 3-bromopyridine or 3-iodopyridine instead of 3-hydroxypyridine?
A4: No, this would fundamentally change the reaction. The described synthesis is an etherification that requires a hydroxyl group to form the ether linkage. Using a halopyridine would necessitate a different type of coupling reaction, such as an Ullmann condensation, which typically requires a copper catalyst and different reaction conditions.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Nucleophile | 3-Hydroxypyridine | The source of the pyridinoxy moiety. |
| Electrophile | 1,4-Dichloro-2-nitrobenzene | The nitro group activates the ortho chlorine for SNAr. |
| Base | K₂CO₃, Cs₂CO₃, KOH | To deprotonate 3-hydroxypyridine, forming the active nucleophile.[1] |
| Solvent | DMSO, DMF | Polar aprotic solvents that enhance the rate of SNAr reactions.[1] |
| Temperature | 80 - 150 °C | To provide sufficient activation energy for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidative side reactions at elevated temperatures. |
Reaction Pathways
The following diagram illustrates the desired O-arylation pathway and the common N-arylation side reaction.
Caption: Desired O-arylation vs. undesired N-arylation pathway.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N - and O -arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02516J [pubs.rsc.org]
- 6. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Investigating the Degradation Pathways of 3-(4-Chloro-2-nitrophenoxy)pyridine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate and degradation of 3-(4-chloro-2-nitrophenoxy)pyridine. As a xenobiotic compound, understanding its persistence, transformation, and potential metabolites is critical for comprehensive environmental risk assessment. This document provides practical, field-proven insights, troubleshooting guides, and detailed protocols to support your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the study of xenobiotic degradation.
Q1: What are the most probable primary degradation routes for 3-(4-chloro-2-nitrophenoxy)pyridine?
Based on its chemical structure, which features an ether linkage between a chlorinated nitrophenol and a pyridine ring, the primary degradation routes are expected to be microbial degradation, photodegradation, and, to a lesser extent, chemical hydrolysis. The ether bond is a common target for initial cleavage, likely yielding 4-chloro-2-nitrophenol and 3-hydroxypyridine as primary intermediates. Subsequent degradation would then proceed on these individual aromatic structures.[1][2][3]
Q2: I'm not observing any degradation of the parent compound in my microbial culture. What are the common reasons?
This is a frequent challenge. Several factors could be at play:
-
Microbial Strain Selection: The chosen microorganisms may lack the specific enzymatic machinery required to attack the molecule.[4] Consider using a microbial consortium from a contaminated site or strains known for degrading similar xenobiotics, such as Pseudomonas or Rhodococcus species.[5]
-
Acclimation Period: Microbes often require an adaptation period to induce the necessary catabolic genes.[6] Ensure your culture has had sufficient time to acclimate to the presence of the compound.
-
Compound Toxicity: High concentrations of the parent compound or its initial metabolites can be toxic to the microorganisms, inhibiting their metabolic activity.[6] Start with a lower concentration of the substrate.
-
Bioavailability: The compound may be adsorbing to the culture vessel or not be sufficiently soluble in the aqueous medium, making it unavailable for microbial attack.[6]
-
Culture Conditions: Suboptimal pH, temperature, oxygen levels, or nutrient concentrations can severely limit microbial activity.[7][8]
Q3: My photodegradation experiments are yielding inconsistent results. What factors should I investigate?
Photodegradation rates are highly sensitive to experimental conditions. Key factors to control include:
-
Light Source: Ensure the wavelength and intensity of your light source are consistent and relevant to environmental conditions (e.g., simulated sunlight). The energy of the incident light is a primary driver of photolysis.[9]
-
Solution Matrix: The pH of your solution can alter the compound's absorption spectrum and susceptibility to photolysis.[9] The presence of photosensitizers in the matrix (like humic acids in environmental water samples) can lead to indirect photolysis, accelerating degradation.[9]
-
Reactor Geometry: The path length of the light and the surface area of the solution can affect the total light energy absorbed. Maintain a consistent setup for all experiments.
-
Temperature: While primarily light-driven, temperature can influence reaction kinetics and should be monitored and controlled.
Q4: What are the recommended analytical techniques for monitoring the parent compound and its degradation products?
A combination of chromatographic and spectrometric techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is excellent for quantifying the parent compound. For identifying unknown metabolites, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the degradation products are volatile or can be made volatile through derivatization.[10]
Q5: How can I definitively confirm the structure of a novel degradation product?
Structural elucidation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the prediction of the elemental formula.[12]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the metabolite ion provides structural clues based on the fragmentation pattern. This is a key part of forced degradation studies.[12]
-
Isotopic Pattern Analysis: For chlorine-containing metabolites, the characteristic isotopic pattern of chlorine (35Cl/37Cl ratio of ~3:1) in the mass spectrum is a crucial confirmation point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated in sufficient quantity and purity, 1D and 2D NMR (¹H, ¹³C, COSY, HSQC) are the gold standard for unambiguous structure determination.[12]
Section 2: Troubleshooting Guides
Guide 1: Microbial Degradation Experiments
| Symptom | Possible Cause | Recommended Solution |
| No degradation of parent compound. | 1. Inappropriate microbial source. 2. Compound toxicity. 3. Suboptimal culture conditions (pH, temp, O₂).[7] | 1. Use an enriched microbial consortium from a relevant environment or known degrader strains. 2. Perform a dose-response study to find a non-inhibitory concentration.[2] 3. Optimize culture parameters based on the requirements of your microbial strains.[8] |
| Parent compound disappears, but no metabolites are detected. | 1. Complete mineralization to CO₂ and H₂O. 2. Metabolites are volatile and lost from the system. 3. Metabolites are polar and not retained on the analytical column. 4. Metabolites are bound to biomass (sorption). | 1. Perform a CO₂ evolution test or use ¹⁴C-labeled substrate. 2. Use a sealed culture system and analyze the headspace by GC-MS. 3. Modify HPLC method (e.g., use a different column like HILIC, adjust mobile phase). 4. Perform an extraction on the microbial biomass to recover adsorbed compounds. |
| Inconsistent degradation rates between replicates. | 1. Inoculum size variability. 2. Inhomogeneous substrate distribution. 3. Fluctuations in incubator conditions. | 1. Standardize the optical density (OD) or cell count of the inoculum for each replicate. 2. Ensure the compound is fully dissolved before inoculation; use a co-solvent like DMSO at a low, non-toxic concentration if necessary. 3. Monitor and log incubator temperature and shaking speed; ensure consistent placement of flasks. |
Guide 2: Photodegradation Experiments
| Symptom | Possible Cause | Recommended Solution |
| Slow or no degradation. | 1. Wavelength of the light source does not overlap with the compound's absorption spectrum (for direct photolysis).[9] 2. Absence of photosensitizers (for indirect photolysis). 3. Light intensity is too low. | 1. Measure the UV-Vis absorption spectrum of your compound and select a lamp with an appropriate emission spectrum. 2. To test for indirect photolysis, add a known photosensitizer (e.g., humic acid, nitrate) to the solution. 3. Measure the light flux and increase it if possible, or move the sample closer to the source. |
| Difficulty distinguishing between photolysis and hydrolysis. | The compound may be degrading via hydrolysis, which is independent of light. | Run a "dark control" experiment in parallel. Wrap a replicate sample in aluminum foil and keep it under the same temperature and pH conditions. Any degradation in this sample is due to hydrolysis or other non-photolytic processes.[13] |
| Sample matrix interference. | Environmental water samples (river water, wastewater) contain dissolved organic matter (DOM) and inorganic ions that can either enhance (sensitize) or inhibit (scavenge radicals) photodegradation. | Run parallel experiments in both ultrapure water and the environmental matrix to quantify the matrix effect. Use solid-phase extraction (SPE) to clean up samples before analysis to remove interfering components. |
Section 3: Proposed Degradation Pathways and Visualizations
While specific pathways for 3-(4-chloro-2-nitrophenoxy)pyridine must be determined experimentally, we can propose logical routes based on known reactions of its constituent parts.
Proposed Microbial Degradation Pathway
Microbial degradation likely begins with an initial attack on the ether linkage, a common strategy for breaking down complex xenobiotics.[14] This would be followed by the separate degradation of the resulting aromatic rings. The degradation of 2-chloro-4-nitrophenol often proceeds via a hydroxyquinol pathway.[2][15] The pyridine ring can be cleaved by monooxygenase enzymes.[1]
Caption: Proposed microbial degradation of 3-(4-chloro-2-nitrophenoxy)pyridine.
Proposed Photodegradation Workflow
Photodegradation experiments require careful distinction between direct absorption of light by the molecule and indirect reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
Caption: A logical workflow for investigating photodegradation mechanisms.
Section 4: Key Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM appropriate for your bacterial culture. A typical medium might contain (per liter): 1.0g K₂HPO₄, 0.5g KH₂PO₄, 0.5g (NH₄)₂SO₄, 0.2g MgSO₄·7H₂O, and 1 mL of a trace element solution.
-
Prepare Inoculum: Grow your selected microbial strain(s) in a nutrient-rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile BSM to remove residual nutrient medium, and resuspend in BSM to a standardized optical density (e.g., OD₆₀₀ = 1.0).
-
Set Up Microcosms: In sterile 250 mL Erlenmeyer flasks, add 100 mL of BSM.
-
Spike Compound: Add 3-(4-chloro-2-nitrophenoxy)pyridine from a sterile stock solution (e.g., in DMSO) to a final concentration of 10-50 mg/L. Ensure the final DMSO concentration is <0.1% to avoid toxicity.
-
Inoculate: Inoculate the flasks with 1% (v/v) of the prepared inoculum.
-
Establish Controls:
-
Sterile Control: Flask with BSM and the compound, but no inoculum (to check for abiotic degradation).
-
Biotic Control: Flask with BSM and inoculum, but no compound (to check for background microbial activity).
-
-
Incubation: Incubate flasks on an orbital shaker (e.g., 150 rpm) at an optimal temperature (e.g., 30°C) in the dark to prevent photodegradation.[2]
-
Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1 mL aliquots.
-
Sample Preparation: Centrifuge the aliquot to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC.
Protocol 2: Sample Preparation and HPLC-MS/MS Analysis
This protocol provides a general framework for analyzing aqueous samples from degradation experiments.
-
Sample Extraction (if necessary): For complex matrices, a cleanup step may be needed. A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is effective.[10] a. To 10 mL of aqueous sample, add 10 mL of acetonitrile. b. Add 4g anhydrous MgSO₄ and 1g NaCl. c. Shake vigorously for 1 minute. d. Centrifuge at >3000 rpm for 5 minutes.[10] e. The upper acetonitrile layer contains the analytes.
-
Analysis: Transfer the supernatant (or the filtered aqueous sample from the protocol above) to an HPLC vial for analysis.
Table 1: Example HPLC-MS/MS Analytical Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention for moderately nonpolar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to improve peak shape and ionization efficiency.[16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 10 minutes | Provides good separation of parent compound and potential metabolites of varying polarity. |
| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reproducibility.[16] |
| Injection Vol. | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | Run in both modes as different metabolites may ionize preferentially in one mode. |
| MS Analysis | Full Scan (m/z 100-500) followed by data-dependent MS/MS | Full scan detects all ions; MS/MS fragments the most intense ions to provide structural data. |
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Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]
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A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Microbial Metabolic Enzymes, Pathways and Microbial Hosts for Co-Metabolic Degradation of Organic Micropollutants in Wastewater - ResearchGate. Available at: [Link]
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Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities - PMC. Available at: [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available at: [Link]
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Current bioinformatics tools for biodegradation of xenobiotic compounds - Frontiers. Available at: [Link]
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Biodegradation of Xenobiotics Guide | PDF - Scribd. Available at: [Link]
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Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC. Available at: [Link]
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Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One. Available at: [Link]
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Bacterial degradation pathways for 4-chloro-2-nitrophenol. - ResearchGate. Available at: [Link]
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Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts - RSC Publishing. Available at: [Link]
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Photoelectrochemical Degradation of Pharmaceutical Active Compounds in Multicomponent Solutions with an Sb-Doped SnO 2 Ceramic Anode Coated with BiPO 4 - MDPI. Available at: [Link]
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Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. Available at: [Link]
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Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. Available at: [Link]
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Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. Available at: [Link]
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Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing). Available at: [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.
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Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. Available at: [Link]
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Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - MDPI. Available at: [Link]
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The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - MDPI. Available at: [Link]
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Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua ... - RSC Publishing. Available at: [Link]
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Phosgene - Wikipedia. Available at: [Link]
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Factors affecting photosynthesis - Student Academic Success - Monash University. Available at: [Link]
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Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure - MDPI. Available at: [Link]
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Investigating the light dependent reaction in photosynthesis - Practical Biology. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Vemurafenib, a BRAF Kinase Inhibitor
This guide provides an in-depth analysis of the cross-reactivity profile of Vemurafenib (PLX4032), a potent inhibitor of the BRAF kinase. While the initial query concerned 3-(4-Chloro-2-nitrophenoxy)pyridine, a lack of public data necessitated the use of a well-characterized analogue, Vemurafenib, to exemplify the principles and methodologies of cross-reactivity profiling. This document is intended for researchers, scientists, and drug development professionals to understand the critical importance of evaluating a compound's selectivity and potential off-target effects.
Vemurafenib is a cornerstone of targeted therapy for metastatic melanoma patients harboring the BRAF V600E mutation.[1] Its mechanism of action is the selective inhibition of this mutated kinase, which is a key driver of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] The constitutive activation of this pathway due to the BRAF V600E mutation leads to uncontrolled cell proliferation and survival.[3][4] Vemurafenib effectively blocks this signaling cascade, leading to tumor growth inhibition and apoptosis.[2][5] However, like many kinase inhibitors, its activity is not confined to a single target. Understanding its broader kinome interactions is crucial for predicting both efficacy and potential adverse effects.
Comparative Selectivity Profile of Vemurafenib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity (IC50 values) of Vemurafenib against its primary target, BRAF V600E, and a selection of its known off-targets. This data is typically generated through broad-panel kinase screening assays.
| Target Kinase | IC50 (nM) | Target Classification | Key Signaling Pathway | Reference |
| BRAF V600E | 13-31 | On-Target | MAPK/ERK | |
| c-RAF-1 | 6.7-48 | On-Target Family | MAPK/ERK | [6] |
| Wild-Type BRAF | 100-160 | On-Target Family | MAPK/ERK | |
| SRMS | 18 | Off-Target | Src Family Kinase Signaling | |
| ACK1 | 19 | Off-Target | Receptor Tyrosine Kinase Signaling | |
| FGR | 63 | Off-Target | Src Family Kinase Signaling | |
| ZAK | 187 | Off-Target | JNK/p38 MAPK | [7] |
| MKK4 | 460 | Off-Target | JNK/p38 MAPK | [7] |
| MAP4K5 | 354 | Off-Target | JNK/p38 MAPK | [7] |
This data illustrates that while Vemurafenib is highly potent against its intended target, BRAF V600E, it also engages other kinases with significant affinity. These off-target interactions can have unintended biological consequences. For instance, the inhibition of kinases upstream of the c-Jun N-terminal kinase (JNK) pathway, such as ZAK, has been shown to suppress apoptosis, which may contribute to some of the drug's side effects.[7][8]
The Phenomenon of Paradoxical MAPK Pathway Activation
A crucial aspect of the cross-reactivity profile of first-generation RAF inhibitors like Vemurafenib is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[9][10] This occurs because in non-mutant BRAF cells, the inhibitor can lead to the dimerization of RAF kinases, resulting in the transactivation of CRAF and subsequent downstream signaling.[11][12] This paradoxical activation is implicated in the development of secondary cutaneous squamous cell carcinomas in some patients treated with Vemurafenib.[9] Next-generation "paradox breaker" RAF inhibitors have been developed to avoid this effect.[13]
Experimental Methodologies for Determining Cross-Reactivity
A comprehensive understanding of a compound's selectivity is achieved through a combination of biochemical and cell-based assays.
This high-throughput binding assay is a cornerstone for determining the kinome-wide selectivity of a compound.[14] It quantitatively measures the binding interactions between the test compound and a large panel of kinases.
Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified, and a displacement curve is generated to determine the dissociation constant (Kd) or percent inhibition at a given concentration.
Workflow Diagram:
Caption: KINOMEscan™ workflow for kinase inhibitor profiling.
CETSA is a powerful method for verifying target engagement within a cellular context.[15][16] It assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17][18]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells treated with the compound are subjected to a heat gradient. The soluble fraction of the target protein at different temperatures is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.[19]
Step-by-Step Protocol (Immunoblotting-based):
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-3 hours).[18]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[18]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control should also be used.
-
Data Analysis: Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) in the presence of the compound.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Conclusion
The cross-reactivity profile of a kinase inhibitor like Vemurafenib is a complex but essential aspect of its pharmacological characterization. While highly effective against its primary target, BRAF V600E, its interactions with other kinases can lead to both beneficial and adverse effects. A thorough evaluation using a combination of biochemical and cell-based assays, as outlined in this guide, is critical for the development of safer and more effective targeted therapies. The insights gained from such studies not only inform the clinical use of existing drugs but also guide the design of next-generation inhibitors with improved selectivity profiles.
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Vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 16, 2026, from [Link]
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Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). PubMed. Retrieved February 16, 2026, from [Link]
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What is the mechanism of Vemurafenib? (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]
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Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. (2016). AACR Journals. Retrieved February 16, 2026, from [Link]
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Illustration of MAPK signaling pathways (p38, ERKs, JNKs). (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
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Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. Retrieved February 16, 2026, from [Link]
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RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation. (2013). PubMed. Retrieved February 16, 2026, from [Link]
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Understanding Vemurafenib: From Mechanism to Market Approval and Beyond. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 16, 2026, from [Link]
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Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research. Retrieved February 16, 2026, from [Link]
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BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. (2013). eLife. Retrieved February 16, 2026, from [Link]
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RAF inhibitors that evade paradoxical MAPK pathway activation. (2015). PubMed. Retrieved February 16, 2026, from [Link]
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MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
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Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation. (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]
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BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. (2013). PubMed. Retrieved February 16, 2026, from [Link]
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IC50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
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Navigating the Structure-Activity Landscape of Phenoxypyridine Analogues as Potential Therapeutic Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide delves into the structure-activity relationships (SAR) of phenoxypyridine analogues, a class of compounds that has demonstrated significant promise, particularly in the realms of oncology and inflammation. While specific, comprehensive SAR studies on 3-(4-Chloro-2-nitrophenoxy)pyridine analogues are not extensively available in publicly accessible literature, this guide provides a comparative analysis of closely related 3-phenoxypyridine and 4-phenoxypyridine derivatives. By examining the impact of structural modifications on their biological activity, we aim to furnish researchers with the insights necessary to guide the design of future analogues with enhanced therapeutic potential.
The exploration of phenoxypyridine derivatives has been largely driven by their ability to act as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The phenoxypyridine core can be strategically modified to achieve potent and selective inhibition of specific kinases, thereby offering a targeted approach to disease treatment.
The Influence of the Ether Linkage Position: 3-Phenoxypyridines vs. 4-Phenoxypyridines
The position of the phenoxy group on the pyridine ring significantly influences the molecule's conformation and its ability to interact with the target protein. Both 3-phenoxypyridine and 4-phenoxypyridine scaffolds have been successfully utilized in the development of kinase inhibitors.
4-Phenoxypyridine Analogues as c-Met Kinase Inhibitors:
A notable example is the development of 4-phenoxypyridine-based derivatives as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[2] A study on 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives revealed that several compounds exhibited excellent inhibitory activity against c-Met kinase, with some analogues demonstrating IC50 values in the low nanomolar range, even surpassing the potency of the known inhibitor foretinib.[2]
3-Phenoxypyridine Analogues:
While extensive SAR data for 3-phenoxypyridine analogues targeting a single kinase is less consolidated in the available literature, the 3-substituted pyridine scaffold is a common motif in a variety of biologically active molecules. For instance, a series of 3,5-diaryl-2-aminopyridine derivatives were investigated as ALK2 inhibitors, a kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[3] This study highlights the potential of the 3-substituted pyridine core in generating potent and selective kinase inhibitors.
Structure-Activity Relationship Insights from Analogue Comparisons
The potency and selectivity of phenoxypyridine derivatives can be finely tuned by introducing various substituents on both the pyridine and the phenyl rings.
Substitutions on the Phenyl Ring
The nature and position of substituents on the terminal phenyl ring play a crucial role in modulating the biological activity.
-
Electron-withdrawing vs. Electron-donating Groups: Preliminary SAR studies on 4-phenoxypyridine derivatives suggest that the presence of electron-withdrawing groups on the terminal phenyl ring is often beneficial for enhancing antitumor activity.
-
Halogen Substitution: The introduction of halogen atoms, such as fluorine and chlorine, at different positions on the phenyl ring has been shown to significantly impact inhibitory potency. For example, in a series of substituted oxopyridine derivatives as FXIa inhibitors, a 3-fluoro-substituted phenyl analogue exhibited greater activity than its 2-fluoro and 4-fluoro counterparts.[4] Similarly, a 3-chloro-substituted analogue was more potent than the 2-chloro and 4-chloro analogues.[4]
-
Methoxy and Acetamido Groups: The placement of methoxy and acetamido groups also influences activity. In the same study of FXIa inhibitors, 2-methoxy substitution led to poor activity, possibly due to steric hindrance, while 3- and 4-methoxy substitutions resulted in comparable potencies.[4] A 3-acetamido group was tolerated, whereas a 4-acetamido substitution resulted in a loss of activity.[4]
Modifications to the Pyridine Ring and Linker
Modifications to the pyridine ring and the linker connecting the two aromatic systems are also critical for optimizing activity.
-
Heterocyclic Replacements: Replacing the phenyl ring with other heterocyclic rings can lead to improved potency. In the aforementioned study on FXIa inhibitors, a 2-furan analogue showed better activity than the corresponding phenyl analogue.[4]
-
Side Chains: The introduction of side chains at various positions of the pyridine ring can enhance potency and improve pharmacokinetic properties. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the addition of a [4-(diethylamino)butyl]amino side chain at the 2-position of the pyridopyrimidine core resulted in enhanced potency and bioavailability.[5]
Comparative Data of Phenoxypyridine Analogues
To provide a clearer understanding of the SAR, the following table summarizes the inhibitory activities of representative phenoxypyridine and related pyridine derivatives against various targets.
| Compound Class | Target | Representative Analogue | Modification | IC50/Activity | Reference |
| 4-Phenoxypyridine Derivatives | c-Met Kinase | Compound 23w | 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 1.91 nM | [2] |
| 4-Phenoxypyridine Derivatives | c-Met Kinase | Compound 23v | 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 2.31 nM | [2] |
| 4-Phenoxypyridine Derivatives | c-Met Kinase | Compound 23y | 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 2.44 nM | [2] |
| Substituted Oxopyridine Derivatives | FXIa | Compound 4m | 2-pyridine | 4.9 nM | [4] |
| Substituted Oxopyridine Derivatives | FXIa | Compound 4c | 3-F-phenyl | 6.5 nM | [4] |
| 3,5-Diaryl-2-aminopyridine Derivatives | ALK2 | K02288 | 3-phenol | 34 nM (biochemical) | [3] |
| 3,5-Diaryl-2-aminopyridine Derivatives | ALK2 | Compound 13 | Modified 3-phenol | Improved in vitro inhibition | [3] |
| Pyrido[2,3-d]pyrimidine Derivatives | FGFr Kinase | Compound 4e | 6-(3',5'-dimethoxyphenyl) | 0.060 µM | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of phenoxypyridine analogues.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microplate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General mechanism of kinase inhibition by phenoxypyridine analogues.
Conclusion and Future Directions
The structure-activity relationships of phenoxypyridine analogues presented in this guide underscore the therapeutic potential of this versatile scaffold. While direct and extensive SAR data for 3-(4-Chloro-2-nitrophenoxy)pyridine analogues remains to be fully elucidated in the public domain, the insights gleaned from related 3- and 4-phenoxypyridine derivatives provide a solid foundation for the rational design of novel and more potent therapeutic agents.
Future research should focus on a systematic exploration of the SAR of the 3-(4-Chloro-2-nitrophenoxy)pyridine core, investigating the impact of a wider range of substituents on both the pyridine and phenyl rings. A deeper understanding of the binding modes of these compounds with their target kinases through X-ray crystallography and molecular modeling will be invaluable for optimizing their potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties and efficacy of the most promising analogues. By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of the next generation of phenoxypyridine-based therapeutics.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Chloro-2-nitrophenoxy)pyridine
A Hypothetical Efficacy Analysis for Drug Discovery Professionals
Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 3-(4-Chloro-2-nitrophenoxy)pyridine is not publicly available at the time of this publication. This guide presents a hypothetical comparative analysis based on the known biological activities of structurally related nitrophenoxy and pyridine derivatives. The experimental protocols, data, and comparisons are illustrative and intended to serve as a framework for the potential evaluation of this and similar compounds.
Introduction: Unraveling the Potential of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this versatile heterocycle allows for the fine-tuning of its pharmacological profile. The compound 3-(4-Chloro-2-nitrophenoxy)pyridine incorporates several key features: a pyridine ring, a nitrophenoxy moiety, and a chloro substituent. Each of these can influence the molecule's interaction with biological targets.
This guide provides a hypothetical exploration of the preclinical efficacy of 3-(4-Chloro-2-nitrophenoxy)pyridine, contrasting its potential in vitro activity with its projected performance in in vivo models. As a comparator, we will use a hypothetical analog, "Compound X," which lacks the nitro group, to illustrate the potential structure-activity relationships.
In Vitro Efficacy: A Cellular-Level Investigation
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its activity against specific cellular targets and its general cytotoxicity. For a compound like 3-(4-Chloro-2-nitrophenoxy)pyridine, a logical starting point would be to screen for anticancer activity, a common therapeutic area for novel pyridine derivatives.[3][4][5]
Hypothetical Cytotoxicity Profile
A primary in vitro screen would involve assessing the cytotoxicity of 3-(4-Chloro-2-nitrophenoxy)pyridine against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Table 1: Hypothetical IC50 Values for 3-(4-Chloro-2-nitrophenoxy)pyridine and Comparator Compound X
| Cell Line | Cancer Type | 3-(4-Chloro-2-nitrophenoxy)pyridine IC50 (µM) | Compound X IC50 (µM) |
| HCT-116 | Colon Carcinoma | 1.5 | > 50 |
| A549 | Lung Carcinoma | 2.8 | > 50 |
| MCF-7 | Breast Adenocarcinoma | 5.2 | > 50 |
| K562 | Chronic Myelogenous Leukemia | 0.8 | > 50 |
The hypothetical data in Table 1 suggests that 3-(4-Chloro-2-nitrophenoxy)pyridine exhibits potent cytotoxic activity against a range of cancer cell lines, with particular efficacy against leukemia cells. The lack of activity for Compound X implies that the nitro group may be crucial for its cytotoxic effect, a common observation for some classes of anticancer compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of 3-(4-Chloro-2-nitrophenoxy)pyridine or Compound X (typically ranging from 0.01 to 100 µM) and incubated for 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined using non-linear regression analysis.
Illustrative Mechanistic Pathway
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a complex biological system. In vivo studies in animal models are crucial for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its overall efficacy and safety.[6][7]
Hypothetical Xenograft Model Study
To evaluate the in vivo anticancer efficacy of 3-(4-Chloro-2-nitrophenoxy)pyridine, a human tumor xenograft model in immunocompromised mice is a standard approach. In this hypothetical study, HCT-116 colon cancer cells would be implanted subcutaneously into nude mice.
Table 2: Hypothetical Efficacy of 3-(4-Chloro-2-nitrophenoxy)pyridine in an HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| 3-(4-Chloro-2-nitrophenoxy)pyridine | 10 | 55 | -1.2 |
| 3-(4-Chloro-2-nitrophenoxy)pyridine | 25 | 85 | -4.8 |
| Compound X | 25 | < 10 | +1.8 |
The hypothetical results in Table 2 suggest a dose-dependent antitumor effect of 3-(4-Chloro-2-nitrophenoxy)pyridine in vivo, with significant tumor growth inhibition at the 25 mg/kg dose. The moderate body weight loss at the higher dose indicates a potential for toxicity that would require further investigation. The lack of efficacy of Compound X in this model further supports the importance of the nitro group for the compound's activity.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: HCT-116 cells are harvested and injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), at which point the mice are randomized into treatment groups.
-
Compound Administration: 3-(4-Chloro-2-nitrophenoxy)pyridine, Compound X, or a vehicle control is administered to the mice (e.g., via oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Illustrative In Vivo Experimental Workflow
Bridging the Divide: Correlating In Vitro and In Vivo Data
A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[8][9]
In our hypothetical scenario, the potent in vitro cytotoxicity of 3-(4-Chloro-2-nitrophenoxy)pyridine translated into significant in vivo antitumor activity. This suggests that the compound likely possesses favorable enough pharmacokinetic properties to reach the tumor site at concentrations sufficient to exert its therapeutic effect. However, the observed body weight loss at the higher dose underscores the importance of conducting further toxicological studies.
Conclusion and Future Directions
This hypothetical comparative guide illustrates a structured approach to evaluating the preclinical efficacy of a novel compound, 3-(4-Chloro-2-nitrophenoxy)pyridine. While the presented data is illustrative, the methodologies and logical progression from in vitro to in vivo studies represent a standard and robust workflow in drug discovery.
Should this compound be pursued, the next steps would involve:
-
Definitive Mechanism of Action Studies: To identify the specific cellular target and signaling pathways affected by the compound.
-
Comprehensive Pharmacokinetic Profiling: To determine its absorption, distribution, metabolism, and excretion characteristics.
-
Formal Toxicology Studies: To assess its safety profile in more detail.
By systematically bridging the gap between cellular and organismal-level studies, researchers can effectively evaluate the therapeutic potential of novel chemical entities and make informed decisions about their advancement toward clinical development.
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PMC. Available at: [Link]
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comparing analytical methods for 3-(4-Chloro-2-nitrophenoxy)pyridine
Analytical Methodologies for 3-(4-Chloro-2-nitrophenoxy)pyridine: A Comparative Technical Guide
Executive Analysis
Compound Profile:
-
Chemical Name: 3-(4-Chloro-2-nitrophenoxy)pyridine[1]
-
Functional Class: Pyridinyloxy ether / Nitro-aromatic
-
Primary Application: Key intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Clodinafop-propargyl analogs) and potential c-Met kinase inhibitors.
-
Analytical Challenge: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and an electron-withdrawing nitro group. This duality presents a specific challenge: the pyridine moiety tends to interact with residual silanols on HPLC columns (causing tailing), while the nitro group requires careful thermal management in GC to prevent degradation.
Strategic Recommendation: For purity assessment and release testing, Reverse-Phase HPLC (RP-HPLC) with acidic buffering is the "Gold Standard" due to its ability to resolve polar impurities (like 3-hydroxypyridine) from the lipophilic product. GC-FID is a viable alternative for in-process control (IPC) where speed is critical, provided thermal stability is validated.
Comparative Analysis of Methods
The following table contrasts the three primary analytical approaches available for this compound.
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: GC-FID | Method C: Non-Aqueous Titration |
| Primary Use | Final Product Release, Impurity Profiling | Process Monitoring (IPC), Residual Solvents | Assay (Purity only), Raw Material ID |
| Selectivity | High (Separates isomers & polar precursors) | Medium (Separates by volatility) | Low (Quantifies total basic nitrogen) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~1.0 µg/mL | N/A (Macro analysis only) |
| Analysis Time | 15–25 mins | 8–12 mins | 5–10 mins |
| Key Limitation | Requires buffer optimization for peak shape | Potential thermal degradation of nitro group | Cannot detect non-basic impurities |
| Cost Per Run | Moderate (Solvents/Column) | Low (Carrier Gas) | Very Low |
Deep Dive: The Gold Standard (RP-HPLC)
This protocol is designed to suppress the ionization of the pyridine nitrogen, ensuring sharp peak shapes and high resolution from the starting material (3-hydroxypyridine).
Experimental Protocol: HPLC-UV/DAD
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or Zorbax Eclipse Plus C18.
-
Scientist's Note: An end-capped column is strictly required to minimize silanol interactions.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection:
-
Channel A: 254 nm (Universal Aromatic).
-
Channel B: 290 nm (Specific to Nitro-chromophore, higher S/N ratio).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Validation Parameters (Typical):
-
Linearity (R²): > 0.999 (Range: 10–200 µg/mL).
-
Retention Time: ~12.4 min (Product); ~3.2 min (3-Hydroxypyridine).
-
Resolution (Rs): > 2.0 between all critical pairs.
Alternative: GC-FID for Process Control
Use this method for rapid "at-line" checks during synthesis, particularly to monitor the consumption of the chloronitrobenzene starting material.
-
Inlet: Split (20:1), 240°C.
-
Warning: Do not exceed 260°C at the inlet to avoid thermal cleavage of the ether bond or nitro-reduction.
-
-
Detector: FID at 280°C.
-
Column: DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm).
-
Oven Program:
-
Start at 80°C (Hold 1 min).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 260°C (Hold 3 min).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the sample stage.
Caption: Analytical decision tree for 3-(4-Chloro-2-nitrophenoxy)pyridine, routing samples based on process stage and data requirements.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC buffer selection for basic compounds).
-
European Medicines Agency (EMA). (2025). ICH Q2(R2) Validation of Analytical Procedures. Link
- Sigma-Aldrich. (2024). Product Specification: Pyridine and Nitrophenoxy Derivatives. (General reference for solubility and stability of pyridine ethers).
-
Agilent Technologies. (2023). Analysis of Nitroaromatics by GC-FID: Application Note 5991. Link (Extrapolated method for thermal stability of nitro-groups).
-
BenchChem. (2025).[5][6] Comparative Guide to Analytical Methods for Quantifying Chloropyridines. Link (Source for GC parameters of similar chloropyridine scaffolds).
Sources
- 1. 3-[4-(Chloromethyl)-2-nitrophenoxy]pyridine | C12H9ClN2O3 | CID 43327409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Framework for Benchmarking Novel Chemical Entities: The Case of 3-(4-Chloro-2-nitrophenoxy)pyridine
Introduction: From Chemical Novelty to Biological Insight
In the realm of drug discovery and chemical biology, the journey from a novel chemical entity (NCE) to a well-characterized biological probe or therapeutic lead is both systematic and complex.[1][2][3] The subject of this guide, 3-(4-Chloro-2-nitrophenoxy)pyridine, is a compound with a defined chemical structure but without extensive, publicly available biological characterization.[4] This presents a common scenario in drug discovery: how do we effectively benchmark a compound with unknown biological activity?
This guide provides a comprehensive framework for the initial characterization and benchmarking of such a compound. Instead of focusing on a known mechanism, we will establish a logical, multi-tiered screening cascade designed to first identify potential biological activity and then compare it against well-established standard compounds. This process is fundamental to elucidating a compound's mechanism of action (MoA) and therapeutic potential.[5][6][7]
Part 1: The Initial Benchmarking Strategy - A High-Throughput Approach
The primary goal of the initial screening phase is to cast a wide net to detect any potential biological activity.[8][9][10] A high-throughput screening (HTS) campaign is the industry-standard approach to rapidly assess large numbers of compounds against specific biological targets.[8][10][11] For an NCE with no prior biological data, a logical starting point is to assess its impact on cell viability across a panel of diverse human cancer cell lines. This provides a broad phenotypic readout that can indicate general cytotoxicity or anti-proliferative effects.[12][13][14]
Experimental Workflow: Tier 1 Screening
The initial tier of our benchmarking strategy will involve a primary screen to assess the cytotoxic or anti-proliferative effects of 3-(4-Chloro-2-nitrophenoxy)pyridine.
Caption: Tier 1 screening workflow for assessing the cytotoxicity of 3-(4-Chloro-2-nitrophenoxy)pyridine.
Standard Compound Selection: Doxorubicin
For a primary cytotoxicity screen, a well-characterized cytotoxic agent is essential as a positive control and benchmark. Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent with a well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition.[15] Its potent cytotoxic effects across a broad range of cancer cell lines make it an ideal standard for comparison.[16][17][18][19]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][20] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[14][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(4-Chloro-2-nitrophenoxy)pyridine, Doxorubicin (positive control), and a vehicle control (e.g., DMSO) in a complete culture medium.[15] Replace the existing medium in the cell plates with the medium containing the test compounds.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.[15]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[12][15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).[15]
Data Presentation and Interpretation
The primary output of this initial screen will be the IC50 values for 3-(4-Chloro-2-nitrophenoxy)pyridine and Doxorubicin across the tested cell lines.
Table 1: Hypothetical IC50 Values from Primary Cytotoxicity Screen
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 3-(4-Chloro-2-nitrophenoxy)pyridine | 12.5 | 25.8 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Interpretation: In this hypothetical scenario, 3-(4-Chloro-2-nitrophenoxy)pyridine exhibits moderate, selective cytotoxicity against MCF-7 and HCT116 cells, while Doxorubicin shows potent, broad-spectrum cytotoxicity as expected. This initial data suggests that the test compound is biologically active and warrants further investigation into its mechanism of action.
Part 2: Mechanistic Deconvolution - A Targeted Approach
Based on the initial "hit" from the primary screen, the next logical step is to investigate the potential mechanism of action. A common mechanism for anti-proliferative compounds is the inhibition of protein kinases, which are key regulators of cell signaling and proliferation.[22]
Experimental Workflow: Tier 2 Screening
The second tier of our benchmarking strategy will focus on a common target class for anti-cancer compounds: protein kinases.
Caption: Tier 2 screening workflow for profiling the kinase inhibitory activity of the 'hit' compound.
Standard Compound Selection: Staurosporine
Staurosporine is a natural product that acts as a potent, ATP-competitive, and broad-spectrum inhibitor of a wide range of protein kinases.[22][23] It is an indispensable tool compound in kinase research and serves as an excellent benchmark for new potential kinase inhibitors.[24][25] By comparing the inhibition profile of our test compound to that of Staurosporine, we can gauge its potency and selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen
A commercially available kinase panel screen is an efficient method to profile a compound's activity against a large number of purified kinases simultaneously.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 3-(4-Chloro-2-nitrophenoxy)pyridine and Staurosporine at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Execution: The kinase panel assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its substrate, and ATP. The test compound or standard is added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Activity Measurement: The remaining kinase activity is measured using a detection method such as ADP-Glo, which quantifies the amount of ADP produced as a measure of kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to the activity of a vehicle control.
Data Presentation and Interpretation
The results of the kinase panel screen will reveal which, if any, kinases are inhibited by the test compound.
Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | 3-(4-Chloro-2-nitrophenoxy)pyridine | Staurosporine |
| CDK2/cyclin A | 85% | 98% |
| VEGFR2 | 78% | 95% |
| SRC | 15% | 92% |
| EGFR | 10% | 88% |
Interpretation: In this hypothetical outcome, 3-(4-Chloro-2-nitrophenoxy)pyridine shows selective inhibition of CDK2/cyclin A and VEGFR2, while having minimal effect on SRC and EGFR. In contrast, Staurosporine demonstrates potent, non-selective inhibition across all tested kinases, as is characteristic of this compound.[22] This data provides a strong rationale for further investigation of 3-(4-Chloro-2-nitrophenoxy)pyridine as a potential selective inhibitor of CDK2 and VEGFR2.
Conclusion and Future Directions
This guide has outlined a systematic, two-tiered approach to the initial benchmarking of a novel chemical entity, 3-(4-Chloro-2-nitrophenoxy)pyridine. By starting with a broad phenotypic screen and progressing to a more targeted, mechanism-based assay, we can efficiently identify and characterize potential biological activity. The use of well-established standard compounds like Doxorubicin and Staurosporine at each stage is crucial for validating the assays and providing a meaningful benchmark for the observed effects.
The hypothetical data presented suggests that 3-(4-Chloro-2-nitrophenoxy)pyridine may act as a selective anti-proliferative agent through the inhibition of specific kinases. Future work would involve more detailed dose-response studies to determine the IC50 values for the identified kinase targets, followed by cell-based assays to confirm that the observed cytotoxicity is a direct result of the inhibition of these kinases. This structured approach ensures that research efforts are focused and that the potential of novel compounds is rigorously and efficiently evaluated.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Lee, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3325-3332. [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Novel Compounds from Chemistry to Druggable Candidates. Retrieved from [Link]
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Jang, D., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]
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Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]
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Request PDF. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. Retrieved from [Link]
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ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. Retrieved from [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Frontiers Media S.A. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]
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Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
-
Jou Med. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]
-
Oxford Global. (2021, April 13). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]
-
American Society of Hematology. (2016, December 15). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved from [Link]
-
American Veterinary Medical Association. (2018, February 15). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. Retrieved from [Link]
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Dove Medical Press. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-(Chloromethyl)-2-nitrophenoxy]pyridine. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Inhibitor | Staurosporine. Retrieved from [Link]
-
MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
The Kitasato Institute. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
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Navigating Reproducibility: A Comparative Guide to Experiments with Nitrophenoxy-Substituted Heterocycles
For researchers, scientists, and drug development professionals, the assurance of experimental reproducibility is the bedrock of scientific advancement. This guide provides a comprehensive comparative analysis of synthetic protocols and biological evaluation methodologies for a class of compounds characterized by a nitrophenoxy-substituted heterocyclic core. While direct, reproducible experimental data for 3-(4-Chloro-2-nitrophenoxy)pyridine is not extensively available in the public domain, this guide will utilize a closely related and well-documented analogue, 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine, as a foundational example. By presenting a detailed synthetic protocol for this representative compound and comparing its conceptual framework with alternative structures and methodologies, this document aims to equip researchers with the necessary insights to design and execute robust and reproducible experiments in this chemical space.
The strategic incorporation of a nitrophenoxy moiety onto a heterocyclic scaffold, such as pyridine or pyrimidine, is a common tactic in medicinal chemistry. These structures often serve as key intermediates in the synthesis of small molecule inhibitors targeting various kinases and other enzymes implicated in oncogenesis and other disease pathways.[1] The electron-withdrawing nature of the nitro group and the potential for nucleophilic substitution of the chloro group provide versatile handles for further molecular elaboration. However, the precise positioning of these substituents can significantly impact synthetic accessibility, reaction kinetics, and ultimately, biological activity. This guide delves into these nuances to foster a deeper understanding of the experimental variables that underpin reproducibility.
I. Synthesis of Nitrophenoxy-Substituted Heterocycles: A Representative Protocol
The synthesis of nitrophenoxy-substituted heterocycles typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated heterocycle and a nitrophenol. The following protocol is based on the reported synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine, a compound that, while not the titular pyridine, shares the core structural motifs and synthetic logic.[2]
Experimental Protocol: Synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
This multi-step synthesis involves the initial construction of the thieno[3,2-d]pyrimidine core, followed by chlorination and subsequent nucleophilic substitution.
Step 1: Cyclization to form the thieno[3,2-d]pyrimidine core
-
This initial step would involve the reaction of a suitable thiophene precursor, such as a methyl 3-aminothiophene-2-carboxylate, with urea to form the pyrimidine ring.[2]
Step 2: Chlorination of the thieno[3,2-d]pyrimidine core
-
To a stirred solution of the thieno[3,2-d]pyrimidine-2,4-diol intermediate in phosphorus oxychloride (POCl3), a catalytic amount of dimethylformamide (DMF) is added.
-
The reaction mixture is heated to 120°C for 3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it into ice water, leading to the precipitation of the dichlorinated product.
-
The solid is collected by filtration, washed with cold water, and dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Step 3: Nucleophilic Aromatic Substitution
-
In a flask containing 1,4-dioxane, 2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent), 3-nitrophenol (1.5 equivalents), and cesium carbonate (Cs2CO3) (a suitable base) are added.
-
The mixture is heated to 60°C and stirred for 3 hours, with the reaction monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine.
II. Comparative Analysis of Alternatives and Key Performance Metrics
While a direct, data-driven comparison with 3-(4-Chloro-2-nitrophenoxy)pyridine is challenging due to the scarcity of published data, we can establish a framework for evaluating similar compounds based on key performance indicators. The choice of starting materials, reaction conditions, and the isomeric position of substituents are critical variables that influence these metrics.
Synthetic Considerations and Alternatives
The synthesis of nitrophenoxypyridines can be approached in a similar manner to the thienopyrimidine example, typically via the SNAr reaction of a dihalopyridine with a nitrophenol. For instance, the synthesis of a generic 3-(nitrophenoxy)pyridine would likely involve the reaction of a 3-halopyridine with a nitrophenol in the presence of a base.
Alternative Starting Materials and Reagents:
-
Halogenated Heterocycles: Dichloropyridines, such as 2,4-dichloropyridine or 2,6-dichloropyridine, are common starting materials. The position of the chlorine atoms dictates the regioselectivity of the substitution.
-
Bases: Besides cesium carbonate, other bases like potassium carbonate, sodium hydride, or organic bases such as triethylamine can be employed. The choice of base can influence reaction rates and yields.[3]
-
Solvents: Aprotic polar solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate the SNAr reaction.
Table 1: Comparison of Synthetic Parameters for Nitrophenoxy-Heterocycle Synthesis
| Parameter | 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine[2] | General Nitrophenoxypyridine Synthesis (Hypothetical) | Key Considerations for Reproducibility |
| Starting Halide | 2,4-dichlorothieno[3,2-d]pyrimidine | 2,4-dichloropyridine or other dihalopyridines | Purity of the starting halide is crucial. |
| Nucleophile | 3-nitrophenol | 2-nitrophenol, 3-nitrophenol, or 4-nitrophenol | Isomeric purity of the nitrophenol affects the final product. |
| Base | Cesium Carbonate (Cs2CO3) | Potassium Carbonate (K2CO3), Sodium Hydride (NaH) | Base strength and solubility can impact reaction time and yield. |
| Solvent | 1,4-Dioxane | DMF, DMSO, Acetonitrile | Anhydrous conditions are often necessary. |
| Temperature | 60°C | Room temperature to >100°C | Temperature control is critical for preventing side reactions. |
| Reaction Time | 3 hours | Varies (hours to days) | Monitoring by TLC or LC-MS is essential to determine completion. |
| Yield | Not explicitly stated for the final step, but the overall yield for a similar three-step synthesis was 42.4%.[2] | Highly variable | Dependent on all of the above factors. |
III. Biological Evaluation: Protocols and Comparative Data
Nitrophenoxy-substituted heterocycles are frequently evaluated for their potential as anticancer agents. The following section outlines a standard protocol for assessing cytotoxicity and presents a comparative table of IC50 values for various pyridine derivatives to provide a reference for performance.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Diagram of the MTT Assay Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Comparative Biological Activity
While specific data for 3-(4-Chloro-2-nitrophenoxy)pyridine is unavailable, the following table provides a compilation of the anticancer activity of other substituted pyridine derivatives, illustrating the range of potencies that can be achieved with this scaffold.
Table 2: In Vitro Anticancer Activity of Various Pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine Derivative | Not Specified | Varies | [4] |
| Pyrrolopyridine Derivative | Various | Varies | [5][6] |
| 2-Pyridinecarbothioamide Derivative | HLMEC (Normal) | >35 | [1] |
| 2-Pyridinecarbothioamide Derivative | MCF-7 (Breast) | 4.9 | [1] |
| 2-Pyridinecarbothioamide Derivative | PC-3 (Prostate) | 1.2 | [1] |
Note: The data in this table is for illustrative purposes to show the potential biological activity of pyridine-containing compounds and is not a direct comparison with 3-(4-Chloro-2-nitrophenoxy)pyridine.
IV. Conclusion and Future Directions
The reproducibility of experiments involving nitrophenoxy-substituted heterocycles is contingent on meticulous control over synthetic parameters and the use of well-validated biological assays. This guide has provided a framework for approaching research in this area by presenting a detailed synthetic protocol for a representative compound and outlining the key variables that can influence experimental outcomes. The lack of publicly available, reproducible data for 3-(4-Chloro-2-nitrophenoxy)pyridine highlights a gap in the scientific literature and underscores the importance of thorough documentation and data sharing within the research community.
For researchers working with this and similar classes of compounds, it is imperative to:
-
Thoroughly characterize all starting materials and intermediates using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Precisely document all experimental conditions , including reaction times, temperatures, and purification methods.
-
Employ standardized and well-validated biological assays with appropriate positive and negative controls.
-
Publish detailed experimental procedures and all associated data to facilitate replication and build upon existing knowledge.
By adhering to these principles of scientific integrity, the research community can enhance the reliability and reproducibility of its findings, ultimately accelerating the discovery and development of novel therapeutic agents.
V. References
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives.
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
-
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